molecular formula C10H4Cl4O2 B1682474 ST034307 CAS No. 133406-29-8

ST034307

Cat. No.: B1682474
CAS No.: 133406-29-8
M. Wt: 297.9 g/mol
InChI Key: NTDHYMSVCBGQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

6-Chloro-2-(trichloromethyl)chromen-4-one acts as a selective inhibitor of adenylyl cyclase 1 (AC1), an enzyme involved in the conversion of ATP to cyclic AMP (cAMP) . By inhibiting AC1, 6-Chloro-2-(trichloromethyl)chromen-4-one reduces the levels of cAMP, which plays a crucial role in various cellular signaling pathways . This selective inhibition is significant as it allows for the modulation of pain without affecting other adenylyl cyclase isoforms that are vital for physiological functions .

Cellular Effects

6-Chloro-2-(trichloromethyl)chromen-4-one has been shown to influence various cellular processes. In particular, it has demonstrated analgesic activity by reducing pain in mouse inflammatory pain models . The compound’s ability to lower cAMP levels affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced pain perception . Additionally, 6-Chloro-2-(trichloromethyl)chromen-4-one has exhibited antitumor activity, making it a promising candidate for cancer treatment.

Molecular Mechanism

At the molecular level, 6-Chloro-2-(trichloromethyl)chromen-4-one exerts its effects by binding to and inhibiting adenylyl cyclase 1 (AC1) . This inhibition leads to a decrease in cAMP production, which in turn affects various downstream signaling pathways . The reduction in cAMP levels can result in the modulation of pain and inflammation, as well as potential antitumor effects. The compound’s selective inhibition of AC1 over other adenylyl cyclase isoforms is crucial for its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-2-(trichloromethyl)chromen-4-one have been observed to change over time. The compound is stable when stored at -20°C and is soluble in DMSO at a concentration of 2 mg/mL . Long-term studies have shown that 6-Chloro-2-(trichloromethyl)chromen-4-one maintains its analgesic activity and continues to reduce pain in mouse models over extended periods .

Dosage Effects in Animal Models

The effects of 6-Chloro-2-(trichloromethyl)chromen-4-one vary with different dosages in animal models. At lower doses, the compound effectively reduces pain and inflammation without causing significant adverse effects . At higher doses, there may be potential toxic or adverse effects, although specific data on these effects are limited. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

6-Chloro-2-(trichloromethyl)chromen-4-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of adenylyl cyclase 1 (AC1) affects the production of cAMP, which plays a critical role in cellular metabolism and signaling .

Transport and Distribution

Within cells and tissues, 6-Chloro-2-(trichloromethyl)chromen-4-one is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can influence its therapeutic efficacy and potential side effects. Understanding the transport mechanisms and distribution patterns is crucial for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of 6-Chloro-2-(trichloromethyl)chromen-4-one plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall therapeutic potential.

Chemical Reactions Analysis

ST034307 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ST034307 has several scientific research applications:

Properties

IUPAC Name

6-chloro-2-(trichloromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4O2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDHYMSVCBGQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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